Dihydro-3,3,4,4-tetraethyl-2,5-furandione
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Overview
Description
Dihydro-3,3,4,4-tetraethyl-2,5-furandione is a chemical compound with the molecular formula C₁₂H₂₀O₃ and a molar mass of 212.2854 g/mol It is a derivative of tetrahydrofuran, characterized by the presence of four ethyl groups attached to the furan ring
Preparation Methods
The synthesis of dihydro-3,3,4,4-tetraethyl-2,5-furandione can be achieved through several methods. One common approach involves the heating of 2,2,3,3-tetraethylbutanedioic acid . Another method includes the reaction of 3,3,4,4-tetraethyl-2,5-pyrrolidinedione with specific reagents to yield the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dihydro-3,3,4,4-tetraethyl-2,5-furandione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dihydro-3,3,4,4-tetraethyl-2,5-furandione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of dihydro-3,3,4,4-tetraethyl-2,5-furandione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems and industrial processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Dihydro-3,3,4,4-tetraethyl-2,5-furandione can be compared with other similar compounds such as:
- **Dihydro-3,3,4,4-tet
Properties
CAS No. |
35046-71-0 |
---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
3,3,4,4-tetraethyloxolane-2,5-dione |
InChI |
InChI=1S/C12H20O3/c1-5-11(6-2)9(13)15-10(14)12(11,7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
APJHATHBVZSBMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)OC(=O)C1(CC)CC)CC |
Origin of Product |
United States |
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